molecular formula C20H18O5 B5874839 benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5874839
M. Wt: 338.4 g/mol
InChI Key: FZWCTTUGDBJCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to an acetate moiety, which is further linked to a chromen-2-one structure with dimethyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 4,8-dimethyl-2-oxo-2H-chromen-7-ol with benzyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, could be employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the carbonyl group of the chromen-2-one structure.

    Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, leading to the formation of various substituted esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters with various functional groups.

Scientific Research Applications

Benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The chromen-2-one structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways involved in inflammation and coagulation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific combination of a benzyl group and a chromen-2-one structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl 2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-13-10-18(21)25-20-14(2)17(9-8-16(13)20)23-12-19(22)24-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWCTTUGDBJCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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